![molecular formula C28H34N4O9 B13861593 6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a biquinazolinone core, which is a fused bicyclic structure, and multiple methoxyethoxy substituents that enhance its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinazolinone derivatives with methoxyethoxy-substituted reagents under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the production of advanced materials, coatings, and adhesives due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9’-spirobifluorene (spiro-OMeTAD): Used in perovskite solar cells as a hole transporting layer.
Tetrakis(triphenylphosphine)palladium(0): A widely used catalyst in organic synthesis.
Uniqueness
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one is unique due to its biquinazolinone core and multiple methoxyethoxy substituents, which confer distinct chemical and physical properties. These features make it versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C28H34N4O9 |
|---|---|
Peso molecular |
570.6 g/mol |
Nombre IUPAC |
3-[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-6,7-bis(2-methoxyethoxy)quinazolin-4-one |
InChI |
InChI=1S/C28H34N4O9/c1-34-5-9-38-23-13-19-21(15-25(23)40-11-7-36-3)29-17-30-27(19)32-18-31-22-16-26(41-12-8-37-4)24(39-10-6-35-2)14-20(22)28(32)33/h13-18H,5-12H2,1-4H3 |
Clave InChI |
KCQKELLDRSIAEQ-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N3C=NC4=CC(=C(C=C4C3=O)OCCOC)OCCOC)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



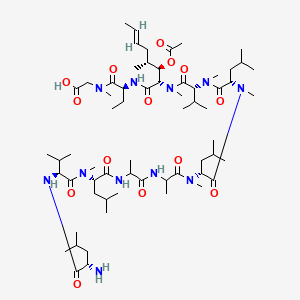
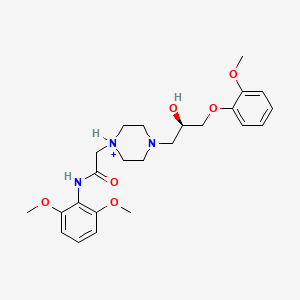
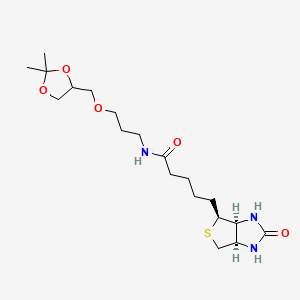
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
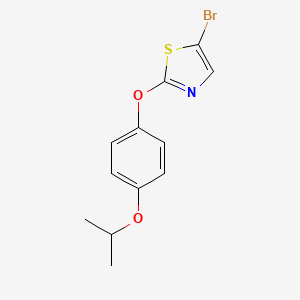
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)

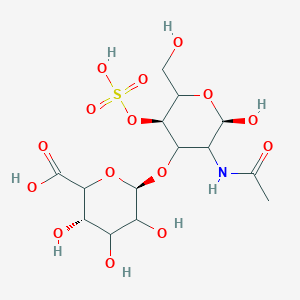
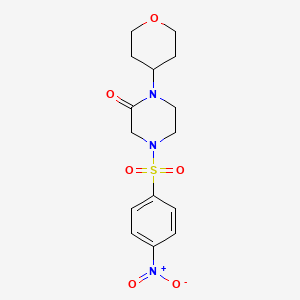
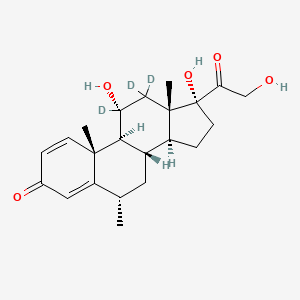
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
